molecular formula C14H21BrClNO B1374504 2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-72-0

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374504
CAS No.: 1220029-72-0
M. Wt: 334.68 g/mol
InChI Key: SPDBASIKVHTNIF-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in environmental research for its impact on ecosystems.

Scientific Research Applications

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromo-3-methylphenol with 2-chloroethylpiperidine in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(4-Fluoro-3-methylphenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(4-Iodo-3-methylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets compared to its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

2-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-11-10-13(5-6-14(11)15)17-9-7-12-4-2-3-8-16-12;/h5-6,10,12,16H,2-4,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDBASIKVHTNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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